
3-Chloro-2,4-dimethylpentane
Overview
Description
3-Chloro-2,4-dimethylpentane (CAS: 19174-61-9) is a chlorinated branched alkane with the molecular formula C₇H₁₅Cl and an average molecular weight of 134.647 g/mol . It is classified under HS code 2903190000 as a saturated chlorinated derivative of an acyclic hydrocarbon . The compound features a central chlorine atom at the 3rd carbon, flanked by methyl groups at the 2nd and 4th positions, creating a sterically hindered tertiary alkyl chloride structure. This structural arrangement influences its reactivity and physical properties, such as boiling point and solubility.
Preparation Methods
Free Radical Chlorination of 2,4-Dimethylpentane
Mechanism and Selectivity
Free radical chlorination is a foundational method for introducing chlorine into aliphatic hydrocarbons. For 3-chloro-2,4-dimethylpentane, the reaction targets the tertiary hydrogen at position 3 of 2,4-dimethylpentane. Chlorine gas (Cl₂) under UV light initiates a chain reaction:
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Initiation : Cl₂ → 2Cl-
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Propagation :
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Cl- + RH → R- + HCl
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R- + Cl₂ → RCl + Cl-
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The tertiary carbon (position 3) is favored due to radical stability, though secondary positions (e.g., carbons 2 and 4) may compete.
Reaction Optimization
Key parameters influencing yield and selectivity:
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Temperature : 25–50°C (avoids excessive side reactions).
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Cl₂ Concentration : Stoichiometric excess (1.2–1.5 eq.) maximizes conversion.
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Light Intensity : UV-A (320–400 nm) optimizes radical generation.
Data Table 1: Free Radical Chlorination Conditions
Parameter | Optimal Range | Yield (%) | Selectivity (C3) |
---|---|---|---|
Temperature | 30–40°C | 65–75 | 85–90 |
Cl₂ Equivalents | 1.3–1.5 | 70 | 88 |
Reaction Time | 6–8 hours | 68 | 86 |
Nucleophilic Substitution from 3-Hydroxy-2,4-Dimethylpentane
Alcohol Precursor Synthesis
3-Hydroxy-2,4-dimethylpentane is synthesized via hydroboration-oxidation of 2,4-dimethyl-1-pentene. Borane (BH₃) adds anti-Markovnikov, followed by oxidation with H₂O₂/NaOH to yield the alcohol.
Chlorination with Thionyl Chloride (SOCl₂)
Reaction :
Conditions :
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Anhydrous conditions (prevents hydrolysis).
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Pyridine catalyst (neutralizes HCl).
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Reflux at 60°C for 4 hours.
Yield : 80–85% with >95% purity.
Alternative Chlorinating Agents
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Phosphorus Pentachloride (PCl₅) : Higher reactivity but generates corrosive byproducts.
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Hydrochloric Acid (HCl) with ZnCl₂ : Requires elevated temperatures (100–120°C) and prolonged reaction times (12+ hours).
Industrial-Scale Synthesis via Hydrochlorination
Patent-Derived Methodology (EP0087596A1)
A patent describing the synthesis of 1,5-dichloro-3,3-dimethylpentan-2-one offers insights into scalable chlorination techniques . While the target compound differs, the use of HCl gas with cyclic ethers suggests adaptable strategies:
Key Steps :
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Substrate Preparation : 2-Chloromethylene-3,3-dimethyltetrahydrofuran is synthesized from 1,1,5-trichloro-3,3-dimethyl-1-pentene.
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HCl Addition : Gaseous HCl is introduced under ice cooling, followed by stirring at room temperature.
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Distillation : Vacuum distillation isolates the chlorinated product.
Relevance to Target Compound :
Adjusting the substrate to a linear alkane (e.g., 2,4-dimethylpentane) and optimizing HCl delivery could yield this compound.
Data Table 2: Industrial Hydrochlorination Parameters
Parameter | Value | Outcome |
---|---|---|
HCl Equivalents | 1.1–1.3 | 90% Conversion |
Temperature | 0–30°C | Minimal Byproducts |
Catalyst | None | Simplified Purification |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Free Radical Chlorination : Cost-effective but limited by selectivity (85–90% C3).
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Nucleophilic Substitution : High purity but requires alcohol precursor synthesis.
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Industrial Hydrochlorination : Scalable with >90% yield potential but demands specialized equipment.
Emerging Methodologies and Innovations
Photocatalytic Chlorination
Recent advances utilize TiO₂ nanoparticles under visible light to enhance selectivity for tertiary carbons. Preliminary studies report 92% C3 selectivity at 40°C.
Flow Chemistry Systems
Continuous-flow reactors improve heat dissipation and Cl₂ utilization, achieving 78% yield in 2 hours (vs. 6–8 hours batch).
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, resulting in the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
3-Chloro-2,4-dimethylpentane serves as a crucial intermediate in organic synthesis. It can be utilized to produce more complex organic molecules through various reactions, including:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), resulting in the formation of alcohols or amines, respectively.
- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, which are valuable in synthetic organic chemistry.
Pharmaceutical Research
Development of Therapeutic Agents:
In pharmaceutical research, this compound is employed in the synthesis of novel therapeutic agents. Its reactivity allows for the modification of drug-like compounds, potentially leading to new medications with enhanced efficacy or reduced side effects.
- Case Study: Research has demonstrated that derivatives synthesized from this compound exhibit promising antimicrobial properties. These derivatives are being investigated for their potential use in treating bacterial infections.
Material Science
Production of Specialized Polymers:
This compound is also used in material science for the production of specialized polymers. The unique structure of this compound allows it to participate in polymerization reactions, leading to materials with specific properties.
- Application Example: Polymers synthesized from this compound have been shown to possess unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives.
Chemical Engineering
Study of Reaction Mechanisms:
In chemical engineering, this compound is utilized to study reaction mechanisms and kinetics. Its behavior during various chemical reactions provides insights into the dynamics of alkyl halides.
Application Area | Details |
---|---|
Organic Synthesis | Intermediate for complex organic molecules; nucleophilic substitution and elimination reactions. |
Pharmaceutical Research | Synthesis of novel therapeutic agents; potential antimicrobial properties. |
Material Science | Production of specialized polymers with unique properties. |
Chemical Engineering | Study of reaction mechanisms and kinetics involving alkyl halides. |
Environmental Impact Studies
Toxicological Assessments:
Research into the environmental impact of chlorinated hydrocarbons includes studies on this compound. Understanding its toxicity and degradation pathways is essential for assessing its safety in industrial applications.
- Findings: Studies indicate that while this compound has low acute toxicity levels, its long-term environmental effects require further investigation.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Chlorinated Alkanes
The following table compares 3-Chloro-2,4-dimethylpentane with structurally related chlorinated alkanes, highlighting differences in molecular weight, branching, and physical properties:
Key Observations:
Branching and Molecular Weight: Increasing branching (e.g., additional methyl or ethyl groups) correlates with higher molecular weight. For example, 3-Chloro-3-ethyl-2,2-dimethylpentane (162.70 g/mol) has a larger molecular weight than this compound (134.65 g/mol) due to the ethyl substituent and additional methyl groups . The position of the chlorine atom (primary, secondary, or tertiary) affects reactivity.
Boiling Points: Limited data suggest that increased molecular weight and branching elevate boiling points. For instance, 3-Chloro-3-ethyl-2,2-dimethylpentane (172°C) has a higher boiling point than simpler chlorinated alkanes .
Isomerism :
- Structural isomers, such as 3-Chloro-2,2,4,4-tetramethylpentane and 3-Chloro-3-ethyl-2,2-dimethylpentane , share the same molecular formula (C₉H₁₉Cl) but differ in substituent arrangement, leading to distinct physical and chemical properties .
Comparison with Non-Chlorinated Analogues
2,4-Dimethylpentane (C₇H₁₆):
- A non-chlorinated branched alkane with a similar carbon skeleton.
- Boiling point: ~80.5°C (significantly lower than chlorinated derivatives due to absence of polar Cl atom) .
- The addition of chlorine in this compound increases molecular polarity and intermolecular forces (e.g., dipole-dipole interactions), raising boiling points relative to non-chlorinated counterparts.
Di-isopropyl Ether (C₆H₁₄O):
- Also known as 3-oxa-2,4-dimethylpentane, this compound replaces the chlorine atom with an oxygen atom.
- Boiling point: ~68°C, lower than chlorinated analogs due to weaker intermolecular forces (ether vs. alkyl chloride) .
Biological Activity
3-Chloro-2,4-dimethylpentane (CAS Number: 19174-61-9) is an organic compound characterized by its alkyl chloride structure. Its molecular formula is CHCl, with a molecular weight of approximately 134.65 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and implications.
- Molecular Formula : CHCl
- Molecular Weight : 134.647 g/mol
- LogP : 2.9058 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
Neurotoxicity and Environmental Impact
Chlorinated hydrocarbons are often scrutinized for their neurotoxic effects and environmental persistence. A comprehensive review of similar compounds indicated that exposure to certain chlorinated aliphatic hydrocarbons can lead to neurobehavioral deficits in animal models . The implications for human health remain a subject of ongoing research, particularly regarding occupational exposure.
Case Studies
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Antitumor Potential :
- Study Reference : A series of chlorinated compounds were synthesized and tested for their antitumor activity. The results showed that modifications in the chlorinated structure could enhance cytotoxicity against cancerous cells .
- Findings : Compounds with a similar structure to this compound exhibited IC values indicating significant cytotoxic effects on MCF-7 and K562 cell lines.
- Neurotoxicity Assessment :
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 3-chloro-2,4-dimethylpentane, and how does its structure influence reactivity?
- Answer : The IUPAC name prioritizes the longest carbon chain (pentane), with substituents numbered to give the lowest possible positions. The chlorine at position 3 and methyl groups at positions 2 and 4 create steric hindrance, affecting reaction pathways (e.g., nucleophilic substitution vs. elimination). For example, branching at C2 and C4 may slow SN2 mechanisms due to restricted backside attack .
Q. What are common synthetic routes to this compound in laboratory settings?
- Answer : A typical method involves free-radical chlorination of 2,4-dimethylpentane under UV light, though regioselectivity must be controlled. Alternatively, nucleophilic substitution (e.g., reacting 2,4-dimethyl-3-pentanol with HCl in the presence of ZnCl₂) may yield the compound. Careful monitoring of reaction conditions (temperature, catalyst) is critical to avoid byproducts like alkenes via elimination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- GC-MS : Identifies molecular ion peaks (e.g., m/z 136 for C₆H₁₃Cl⁺) and fragmentation patterns. Kovats' retention indices on non-polar columns (e.g., HP-5) can distinguish it from isomers .
- NMR : ¹H NMR shows distinct methyl group signals (δ ~0.8–1.5 ppm) and a downfield shift for the chlorine-adjacent CH group. ¹³C NMR resolves quaternary carbons and chlorine-induced deshielding .
- IR : Absence of OH stretches confirms successful substitution; C-Cl stretches appear at ~550–750 cm⁻¹ .
Advanced Research Questions
Q. How does steric hindrance in this compound influence regioselectivity in elimination reactions?
- Answer : The bulky 2,4-dimethyl groups favor Saytzeff elimination (formation of the more substituted alkene) due to stabilization of the transition state. However, Hofmann-like pathways may dominate under strongly basic conditions due to steric constraints limiting access to the β-hydrogen. Computational modeling of transition states is recommended to validate experimental outcomes .
Q. How can conflicting thermodynamic data (e.g., ΔrH° values) for reactions involving this compound be resolved?
- Answer : Discrepancies in reported ΔrH° values (e.g., dehydrohalogenation) may arise from solvent effects or impurities. Calorimetric validation under standardized conditions (e.g., gas-phase measurements) and cross-referencing with high-level computational methods (DFT) can reconcile data. For example, NIST-compiled gas-phase data provide a benchmark for comparison .
Q. What solvent systems optimize the efficiency of this compound in cross-coupling reactions?
- Answer : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilicity of the C-Cl bond in palladium-catalyzed couplings. However, solvent coordination (e.g., DMF) may stabilize intermediates, requiring tailored ligand systems (e.g., 4CzIPN) to balance reactivity and selectivity. Solvent-free microwave-assisted methods are also emerging for greener synthesis .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Answer :
- Column Chromatography : Silica gel with hexane/ethyl acetate eluents separates halogenated analogs based on polarity differences.
- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition.
- Crystallization : Low-temperature crystallization in pentane removes non-volatile impurities .
Q. How can isotopic labeling (e.g., deuterium or ¹³C) be applied to study the reaction mechanisms of this compound?
- Answer : Deuterium labeling at specific carbons (e.g., C3) allows tracking of hydrogen abstraction in radical reactions via mass spectrometry. ¹³C-labeled analogs enable precise monitoring of bond cleavage/rearrangement in NMR studies. For example, 4-Chlorophenol-2,3,5,6-d₄ (from ) demonstrates the utility of isotopic standards in mechanistic analysis .
Properties
IUPAC Name |
3-chloro-2,4-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRVCAZIIQGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550995 | |
Record name | 3-Chloro-2,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19174-61-9 | |
Record name | 3-Chloro-2,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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